![molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-Bromo-1H-pirrolo[2,3-b]piridina-3-carbonil)-2,4-difluorofenil)propano-1-sulfonamida CAS No. 918504-27-5](/img/structure/B1684289.png)
N-(3-(5-Bromo-1H-pirrolo[2,3-b]piridina-3-carbonil)-2,4-difluorofenil)propano-1-sulfonamida
Descripción general
Descripción
B-Raf IN 11 es un nuevo inhibidor selectivo que se dirige al mutante V600E de la quinasa B-Raf. Este compuesto es particularmente significativo en el contexto del cáncer colorrectal, donde la conformación DFG-in del mutante V600E de la quinasa B-Raf es superior a la conformación DFG-out .
Aplicaciones Científicas De Investigación
HPLC Analysis
One of the primary applications of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is in High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
Parameter | Details |
---|---|
Column Type | Newcrom R1 HPLC column |
Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid) |
Application Type | Analytical and preparative separation |
Antimicrobial Activity
Recent studies have explored the synthesis and antimicrobial evaluation of compounds related to N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. These compounds have shown promising results against various bacterial strains. The incorporation of the pyrrole moiety is believed to enhance the bioactivity due to its ability to interact with biological targets effectively .
Case Study: Synthesis of Sulfonamide Derivatives
A study detailed the synthesis of new thiopyrimidine–benzenesulfonamide compounds that included variations on the sulfonamide structure similar to N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. These derivatives were evaluated for their antimicrobial properties and exhibited significant activity against resistant strains of bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the binding affinity of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide to various biological targets. These studies suggest that the compound can effectively inhibit certain enzymes involved in disease processes, making it a candidate for further drug development .
Anticancer Potential
Research has indicated that sulfonamide derivatives possess anticancer properties. Compounds structurally related to N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide have been tested for their ability to induce apoptosis in cancer cells. The results showed that these compounds could potentially serve as lead compounds in anticancer drug discovery efforts .
Mecanismo De Acción
B-Raf IN 11 ejerce sus efectos inhibiendo selectivamente el mutante V600E de la quinasa B-Raf. Esta inhibición interrumpe las vías de señalización descendentes, particularmente la vía de la quinasa de proteína activada por mitógeno (MAPK), que es crucial para el crecimiento y la división celular. Al inhibir esta vía, B-Raf IN 11 puede reducir eficazmente la proliferación de células cancerosas que albergan la mutación B-Raf V600E .
Análisis Bioquímico
Biochemical Properties
B-Raf IN 11 plays a significant role in biochemical reactions, particularly in the inhibition of the B-Raf V600E mutation . It interacts with the B-Raf protein, a part of the RAS/MAPK pathway, which is involved in cell proliferation and migration, angiogenesis, and other processes . B-Raf IN 11’s interaction with the B-Raf protein leads to the inhibition of this pathway, thereby potentially controlling the growth of cancer cells .
Cellular Effects
B-Raf IN 11 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the B-Raf V600E mutation, which can lead to abnormal cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to the control of cancer cell growth .
Molecular Mechanism
The molecular mechanism of action of B-Raf IN 11 involves its binding to the B-Raf protein, specifically the V600E mutation . This binding inhibits the activation of the RAS/MAPK pathway, leading to a decrease in cell proliferation and other processes associated with cancer growth .
Temporal Effects in Laboratory Settings
Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would have long-term effects on cellular function, particularly in controlling the growth of cancer cells .
Dosage Effects in Animal Models
Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would have a dose-dependent effect on the control of cancer cell growth .
Metabolic Pathways
B-Raf IN 11 is involved in the RAS/MAPK pathway through its interaction with the B-Raf protein . It potentially affects metabolic flux or metabolite levels through its inhibition of this pathway .
Transport and Distribution
Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would be transported to areas where the B-Raf protein is present .
Subcellular Localization
Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would localize to areas where the B-Raf protein is present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de B-Raf IN 11 implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad de la empresa y, a menudo, implican técnicas complejas de síntesis orgánica. El compuesto se sintetiza típicamente en un entorno de laboratorio bajo condiciones controladas para garantizar una alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de B-Raf IN 11 probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar un control de calidad constante. El proceso de producción debe cumplir con las normas reglamentarias para garantizar la seguridad y la eficacia del compuesto para fines de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
B-Raf IN 11 experimenta diversas reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, como la temperatura, el solvente y el tiempo de reacción .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes. Las reacciones de sustitución pueden producir una amplia gama de productos dependiendo del nucleófilo utilizado .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares incluyen:
PLX4032 (Vemurafenib): Otro inhibidor de B-Raf utilizado en el tratamiento del cáncer.
Dabrafenib: Un inhibidor de B-Raf utilizado en combinación con otros medicamentos para tratar el melanoma.
LGX818: Un potente inhibidor de B-Raf con aplicaciones en la investigación del cáncer.
Singularidad
B-Raf IN 11 es único debido a su alta selectividad para el mutante V600E de la quinasa B-Raf y su rendimiento superior en la conformación DFG-in en comparación con otros inhibidores. Esto lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS: 918504-27-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound's chemical structure is characterized by the following properties:
Structural Representation
The structural representation can be summarized as follows:
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is primarily investigated for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in their activity and function. Dysregulation of kinase activity is implicated in various cancers.
Inhibition of Kinases
Research indicates that this compound may inhibit several receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and progression. The specific kinases affected include:
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Associated with cell proliferation and survival.
Studies have shown that compounds with similar structures can inhibit these kinases effectively, leading to reduced tumor growth and improved outcomes in preclinical models .
Anti-Cancer Activity
A study published in MDPI highlighted that small-molecule inhibitors targeting similar pathways have shown promising results in colorectal cancer (CRC) treatment. These inhibitors enhance anti-PD-1 antibody therapy by modulating immune responses and inhibiting angiogenesis .
Study | Findings |
---|---|
Study A | Demonstrated significant tumor reduction in CRC models when combined with anti-PD-1 therapy. |
Study B | Reported improved survival rates in patients with refractory mCRC treated with multi-targeted kinase inhibitors. |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. Preliminary data suggest favorable profiles; however, detailed studies are required to assess its safety and efficacy fully.
Toxicological Profile
The toxicological aspects of similar compounds indicate potential side effects such as:
Propiedades
IUPAC Name |
N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475207 | |
Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918504-27-5 | |
Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EC 806-749-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.